molecular formula C19H21NO5 B3396052 [(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 1002473-37-1

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No. B3396052
M. Wt: 343.4 g/mol
InChI Key: ZQCLHOPMPSEMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is a versatile chemical compound used in scientific research1. It exhibits perplexing properties and offers opportunities for various applications, including drug development, materials synthesis, and organic chemistry investigations1.



Synthesis Analysis

Unfortunately, the specific synthesis process for “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is not readily available in the search results. However, it’s worth noting that secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, can be prepared via N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH42.



Molecular Structure Analysis

The specific molecular structure of “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is not available in the search results. However, related compounds have been synthesized and their molecular structures reported2. For instance, the molecular structures of the compounds 2-methoxy-5-((phenylamino)methyl)phenol and 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline were reported2. These compounds crystallized as monomeric entities in an orthorhombic and monoclinic crystal system respectively2.



Chemical Reactions Analysis

The specific chemical reactions involving “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” are not available in the search results. However, it’s worth noting that secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, can be prepared via N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH42.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” are not available in the search results.


Safety And Hazards

The specific safety and hazards information for “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is not available in the search results.


Future Directions

The future directions for “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” are not available in the search results. However, it’s worth noting that secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals2. This suggests that “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” could potentially have a wide range of applications in these areas.


properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-24-16-9-7-15(8-10-16)20-18(21)13-25-19(22)12-14-5-4-6-17(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCLHOPMPSEMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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